Cavosonstat (formerly N91115) is a potent, selective, and orally bioavailable small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR) [, , ]. GSNOR plays a critical role in nitric oxide (NO) metabolism by degrading S-nitrosoglutahione (GSNO) [, ]. GSNO exerts anti-inflammatory, neuroprotective, and neurorestorative effects []. Cavosonstat's ability to inhibit GSNOR makes it a valuable tool in investigating the therapeutic potential of modulating the NO metabolome in various disease models, particularly stroke [].
Cavosonstat's synthesis involves several steps typical for organic compounds. The precise synthetic pathway has not been extensively documented in public sources, but it can generally be inferred that the compound is synthesized through reactions involving chlorinated benzoic acid derivatives and quinoline-based structures. The presence of functional groups such as hydroxyls and carboxylic acids suggests that methods like nucleophilic substitution or coupling reactions might be employed to achieve the final structure. Further technical details on the synthesis are likely proprietary or under patent protection .
The molecular structure of Cavosonstat features a three-ring system with a chloro substituent and a hydroxyl group on a quinoline moiety. Its IUPAC name is 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid, indicating a complex arrangement that contributes to its biological activity . The molecular weight averages around 299.71 g/mol, with specific identifiers such as the InChI Key (BXSZILNGNMDGSL-UHFFFAOYSA-N) aiding in its characterization .
Cavosonstat functions primarily through its inhibition of S-nitrosoglutathione reductase, which is crucial for regulating nitric oxide signaling pathways. The compound's ability to stabilize the cystic fibrosis transmembrane conductance regulator protein suggests it may participate in various biochemical reactions that enhance protein folding and stability within cellular environments . Specific reaction mechanisms have yet to be fully elucidated in published literature, but its role in modulating cellular responses to oxidative stress is notable.
Cavosonstat acts by inhibiting S-nitrosoglutathione reductase, thereby promoting the maturation and stability of the cystic fibrosis transmembrane conductance regulator protein. This action enhances chloride ion transport across epithelial cell membranes, which is critical for maintaining fluid balance in tissues affected by cystic fibrosis. The mechanism complements existing therapies aimed at correcting or potentiating cystic fibrosis transmembrane conductance regulator function .
Cavosonstat exhibits specific physical and chemical properties that are relevant for its pharmacological profile:
These properties suggest that Cavosonstat may have good membrane permeability while being relatively insoluble in water, which could affect its bioavailability .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: